molecular formula C10H9BrO B1341620 3-(3-Bromophenyl)cyclobutan-1-one CAS No. 885267-15-2

3-(3-Bromophenyl)cyclobutan-1-one

Cat. No.: B1341620
CAS No.: 885267-15-2
M. Wt: 225.08 g/mol
InChI Key: RLKCJCIUTBLVRJ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It is characterized by a cyclobutanone ring substituted with a bromophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a cyclobutanone derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted cyclobutanones with various functional groups.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

3-(3-Bromophenyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutanone ring can undergo nucleophilic attack by biological nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)cyclobutan-1-one: Similar structure but with the bromine atom at the para position.

    3-(3-Chlorophenyl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Methylphenyl)cyclobutan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(3-Bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound valuable in the design of molecules with targeted biological activity.

Properties

IUPAC Name

3-(3-bromophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKCJCIUTBLVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590252
Record name 3-(3-Bromophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-15-2
Record name 3-(3-Bromophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N-Dimethylacetamide (9.0 g, 103 mmol) was dissolved in 1,2-dichloroethane (200 mL). The solution was cooled to 0° C. before trifluoromethanesulfonic anhydride (63 g, 223 mmol) was added. The reaction was stirred for an additional 60 min at 0° C. Then 1-bromo-3-vinylbenzene (15 g, 81.9 mmol) and 2,4,6-collidine (10.5 g, 86.6 mmol) were added. The reaction was heated to reflux overnight, quenched by addition of water (300 mL) and stirred for 2 hr at rt. The mixture was extracted with DCM (300 mL×3). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. Purification by CC (EA/PE=1:20) gave the title compound 2a (5.0 g, 27%) as a pale yellow solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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